molecular formula C12H19N3 B1275917 2-(4-Phenylpiperazin-1-yl)ethanamine CAS No. 21091-61-2

2-(4-Phenylpiperazin-1-yl)ethanamine

Cat. No.: B1275917
CAS No.: 21091-61-2
M. Wt: 205.3 g/mol
InChI Key: JQIZYQKCPLKROQ-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of 2-(4-Phenylpiperazin-1-yl)ethanamine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

This compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, leading to various physiological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH can affect the stability of the compound, while the presence of certain enzymes or transporters in the body can influence its absorption, distribution, metabolism, and excretion. Furthermore, individual variations in these factors, due to genetics or other reasons, can lead to differences in how individuals respond to the compound .

Biochemical Analysis

Biochemical Properties

2-(4-Phenylpiperazin-1-yl)ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) . This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, this compound can increase acetylcholine levels, which may have therapeutic implications for conditions like Alzheimer’s disease . Additionally, this compound interacts with other biomolecules, including butyrylcholinesterase (BuChE), although it shows selective inhibition towards AChE .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, thereby impacting neurotransmission . This compound also influences gene expression related to acetylcholine metabolism and signaling . Furthermore, it has been shown to affect cellular metabolism by altering the activity of enzymes involved in neurotransmitter breakdown .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. This compound acts as a mixed-type inhibitor, meaning it can bind to both the enzyme’s active site and an allosteric site . This dual binding results in competitive and non-competitive inhibition, effectively reducing the enzyme’s activity . Additionally, this compound may influence gene expression by interacting with transcription factors involved in acetylcholine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable at room temperature, with a predicted melting point of 109.60°C and a boiling point of approximately 336.0°C at 760 mmHg . Over time, its inhibitory effects on acetylcholinesterase remain consistent, although long-term studies are needed to fully understand its degradation and potential long-term impacts on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits acetylcholinesterase without significant adverse effects . At higher doses, it may exhibit toxic effects, including potential neurotoxicity . Threshold effects have been observed, indicating a dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in metabolic pathways related to acetylcholine metabolism. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the breakdown and synthesis of acetylcholine . This interaction can affect metabolic flux and alter metabolite levels, potentially impacting overall neurotransmitter balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where acetylcholine metabolism occurs, such as synaptic clefts and neuromuscular junctions . The compound’s distribution is crucial for its effectiveness in modulating neurotransmitter levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in inhibiting acetylcholinesterase and modulating acetylcholine levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)ethanamine typically involves the reaction of 1-phenylpiperazine with ethylene oxide or ethylene chlorohydrin under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Phenylpiperazine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound with fewer nitrogen-oxygen bonds.

    Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylpiperazin-1-yl)ethanamine is unique due to its specific interaction with acetylcholinesterase and its potential applications in treating neurodegenerative diseases. Its structure allows for various chemical modifications, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIZYQKCPLKROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406308
Record name 2-(4-phenylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21091-61-2
Record name 2-(4-phenylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-phenylpiperazin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 600 g 1-Cyanomethyl-4-phenylpiperazine in 1525 ml tetrahydrofuran was added dropwise to a suspension of 181 g LiAlH4 in 4.5 liters tetrahydrofuran. The mixture was refluxed 18 hours, cooled and added 181 ml water, 181 ml 15% NaOH, and 543 ml water. The mixture was filtered and concentrated to dryness on the rotovap and the residue distilled to give 470 g product, b0.1 117°-24°,m.50°-7°.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step One
Quantity
1525 mL
Type
solvent
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Name
Quantity
181 mL
Type
reactant
Reaction Step Two
Name
Quantity
181 mL
Type
reactant
Reaction Step Two
Name
Quantity
543 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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